N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2-oxo-2H-chromene) core with a 1,2,4-thiadiazole ring. The coumarin moiety is linked via a carboxamide bond to the thiadiazole scaffold, which is further substituted with a 4-methoxyphenyl group.
Properties
Molecular Formula |
C19H13N3O4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H13N3O4S/c1-25-13-8-6-11(7-9-13)16-20-19(27-22-16)21-17(23)14-10-12-4-2-3-5-15(12)26-18(14)24/h2-10H,1H3,(H,20,21,22,23) |
InChI Key |
GKHLDYVYUSOBOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and chromene intermediates. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions. The chromene moiety is often prepared via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Structural Features :
- Target Compound : Coumarin-thiadiazole hybrid with 4-methoxyphenyl.
- Analog 1 : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Analog 2 : N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Analog 3: 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide () Core: Coumarin-triazole. Substituents: 4-Chlorobenzyl, 4-fluorophenethyl. Bioactivity: Not explicitly reported, but triazole-coumarin hybrids are explored for anticancer applications .
Comparative Insights :
- Electron-Donating vs. Electron-Withdrawing Groups :
The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with Analog 2’s 3,5-difluorophenyl (electron-withdrawing). Such substituents influence solubility, binding affinity, and metabolic stability. For instance, trifluoromethyl groups (Analog 1) enhance lipophilicity but may reduce bioavailability . - Thiadiazoles are less common in antimicrobial leads compared to thiazoles, suggesting unique target interactions .
Data Table: Structural and Functional Comparison
Biological Activity
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety and a chromene core, which are known to confer various pharmacological properties. The structural formula is represented as follows:
Key Functional Groups
- Thiadiazole Ring : Associated with antimicrobial and anticancer activities.
- Chromene Structure : Exhibits antioxidant properties and potential neuroprotective effects.
Anticancer Activity
Research has indicated that derivatives of thiadiazole and chromene exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to this compound show selective cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 5.6 | Moderate sensitivity |
| MCF-7 (Breast Cancer) | 8.3 | Moderate sensitivity |
| A549 (Lung Cancer) | 10.1 | Low sensitivity |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown activity against various microbial strains, including bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results indicate that the compound possesses broad-spectrum antimicrobial properties, potentially useful in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Binding to specific receptors can trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of the compound against a panel of human tumor cell lines using standard protocols from the National Cancer Institute (NCI). The results indicated significant cytotoxic effects on ovarian and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Study 2: Antimicrobial Potential
In vitro tests conducted on various bacterial strains revealed that the compound had a particularly low MIC against Staphylococcus aureus, suggesting potential as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
